molecular formula C14H10Cl2N2O2 B1202548 Chlorbenzuron CAS No. 57160-47-1

Chlorbenzuron

Cat. No. B1202548
CAS RN: 57160-47-1
M. Wt: 309.1 g/mol
InChI Key: YPSCQJTUAKNUNF-UHFFFAOYSA-N
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Description

Chlorbenzuron is a benzoylurea insecticide . It is chemically known as 2-chloro-N-[(chlorophenyl) carbmoyl]benzamide . It has the molecular formula C14H10Cl2N2O2 . It is an odourless white solid .


Molecular Structure Analysis

The molecular structure of this compound is based on its chemical formula C14H10Cl2N2O2 . The molecular weight is 309.147 g/mol .


Chemical Reactions Analysis

This compound is stable under normal conditions but can decompose in the presence of alkali or strong acid . It is insoluble in water but soluble in organic solvents like N, n-dimethyl formamide, pyrrole, and acetone .


Physical And Chemical Properties Analysis

This compound is an odourless white solid with a melting point of 190-201°C . It is insoluble in water but soluble in certain organic solvents . Its original solubility in acetone is 10g/L .

Scientific Research Applications

  • Detection and Extraction Methods : Zhou et al. (2009) developed a sensitive method for detecting chlorbenzuron in water samples, using temperature-controlled ionic liquid-dispersive liquid-phase microextraction (Zhou, Zhang, Xie, & Xiao, 2009). Similarly, Y. Zha et al. (2014) determined the residual amount of this compound in tea using UPLC-MS/MS, optimizing extraction and purification processes for accurate measurement (Zha, Huang, Yang, Wang, Lin, Liu, & Zeng, 2014).

  • Photocatalytic Degradation : Huang Qiaoyun (2012) investigated the photocatalytic degradation of this compound using PbMoO4 microcrystals. The study explored the kinetics and mechanisms involved in this degradation process, finding significant degradation rates under specific conditions (Huang, 2012).

  • Residue Detection in Crops and Soil : Studies by Liu Xun-cai and Chen Ping (2006), and Li Zeng-mei (2009) focused on detecting and understanding the degradation of this compound residues in cabbage, soil, and apples. These studies highlighted the persistence of this compound in agricultural contexts and its varying half-life in different mediums (Liu & Chen, 2006); (Li, 2009).

  • Formulation Preparation : Yang Jing-hua (2010) studied the formulation of a 25% this compound suspension concentrate, optimizing it with various adjuvants for improved stability and efficacy (Yang, 2010).

  • Impact on Bees : A study by He et al. (2021) examined the chronic toxic effects of this compound on bee larvae, revealing significant reductions in fitness even at low doses. This highlights the environmental impact of this compound on non-target species like bees (He, Yang, Liu, Hu, Gao, Dong, Xiao, Yu, & Cao, 2021).

Mechanism of Action

Target of Action

Chlorbenzuron, also known as 2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide or Chlorobenzuron, is a type of benzoylphenylureas (BPUs) that primarily targets the chitin biosynthesis in insects . Chitin is a crucial component of the insect cuticle, and its biosynthesis is essential for the insect’s growth and development .

Mode of Action

This compound acts as a chitin synthesis inhibitor (CSI). It interferes with the activity of chitin synthase, an enzyme crucial for chitin biosynthesis . This interference leads to a decrease in chitin production, causing molting failure, developmental malformation, and ultimately, the death of the insect .

Biochemical Pathways

This compound affects several biochemical pathways in insects. It disrupts the insect cuticle biosynthesis and detoxification metabolism . Additionally, it has been found to interfere with glycolysis and energy metabolism in insects . This compound enhances the enzyme activities and mRNA expressions of hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK), leading to increased glycolytic flux .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is also stable under normal storage conditions and resistant to light and heat .

Result of Action

The primary result of this compound’s action is the impairment of molting and decrease in chitin in insects, leading to their death . It also causes growth arrest in insects by interfering with glycolysis and energy metabolism . The compound significantly decreases carbohydrate levels, adenosine triphosphate (ATP), and pyruvic acid (PA) in insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it can evaporate when exposed to air and can move through the ground to enter groundwater . .

Safety and Hazards

Chlorbenzuron can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Chronic exposure to Chlorbenzuron has been studied for its effects on the growth of Apis mellifera ligustica and Apis cerana cerana larvae reared in vitro . The results could guide the scientific and rational use of chemical pesticides to reduce potential risks .

properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSCQJTUAKNUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205795
Record name 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57160-47-1
Record name Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Chlorbenzuron as an insecticide?

A1: this compound belongs to the benzoylurea (BPU) class of insecticides. It primarily acts by disrupting the formation of chitin, a crucial component of insect exoskeletons. [] While the exact mechanism remains elusive, research suggests that BPUs may interfere with multiple steps in chitin synthesis, ultimately leading to molting impairments and death. []

Q2: How does this compound impact insect cuticle development on a molecular level?

A2: Transcriptomic and proteomic analyses on this compound-treated Hyphantria cunea larvae revealed significant changes in the expression of genes and proteins involved in cuticle biosynthesis. [] These findings suggest that this compound disrupts the normal expression patterns of genes and proteins essential for chitin production and cuticle formation. []

Q3: What are the downstream effects of this compound treatment on insect physiology?

A3: By disrupting chitin synthesis, this compound primarily causes abortive molting in insects. [] This means insects are unable to shed their old exoskeletons and develop properly, ultimately leading to death. [] Studies on Hyphantria cunea also showed a decrease in chitin content following this compound exposure. []

Q4: Does this compound exhibit any ovicidal activity?

A4: Yes, studies have shown that this compound can negatively affect insect eggs. Research on the oak longhorn beetle (Massicus raddei) demonstrated that treating adults with this compound significantly reduced egg hatching rates. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For this information, it is recommended to consult resources like PubChem or pesticide databases.

Q6: Can this compound be effectively encapsulated for controlled release applications?

A6: Yes, this compound has been successfully encapsulated into microcapsules using natural chitosan and sodium alginate through a Layer-by-Layer self-assembly method. [] This encapsulation technique has the potential to improve the stability and environmental compatibility of this compound. []

Q7: Are there any known synergistic effects of this compound with other insecticides?

A7: Yes, this compound has demonstrated synergistic effects when combined with other insecticides. For example, a mixture of this compound and Abamectin exhibited enhanced control of Dendrolimus punctatus compared to either insecticide alone. [, , ] Additionally, this compound combined with Bacillus thuringiensis (Bt) showed increased toxicity and faster killing of Hyphantria cunea larvae compared to either agent alone. []

Q8: Which insect pests are effectively controlled by this compound?

A8: Research indicates that this compound is effective against a range of insect pests, including:

  • Plutella xylostella (Diamondback moth) []
  • Lyonetia clerkella (Peach leafminer) []
  • Dendrolimus punctatus (Pine caterpillar) [, , ]
  • Brontispa longissima (Coconut hispine) []
  • Hyphantria cunea (Fall webworm) [, , ]
  • Carposina nipponensis (Peach fruit moth) [, ]
  • Pristiphora erichsonii (Larch sawfly) []
  • Apocheima cinerarius (Poplar looper) []
  • Malacosoma neustria testacea (Lackey moth) []
  • Agrilus lewisiellus (Walnut bronze borer) []
  • Plecoptera oculata []
  • Ezythmneura apicahs (Grape Spot Leafhopper) []
  • Massicus raddei (Oak longhorn beetle) []
  • Pissodes validirostris []

Q9: What are the typical application methods for this compound in pest control?

A9: this compound is typically applied as a spray, either through conventional methods or aerial spraying. [, , , , ] It has been formulated as a suspension concentrate (SC), wettable powder (WP), and emulsifiable powder (EP) for different application needs. [, , , , ]

Q10: Is there evidence of resistance development to this compound in insect populations?

A10: Yes, some studies indicate emerging resistance to this compound. For instance, apple leafminer (Lithocolletis ringoniella) populations collected from different orchards in Shandong Province showed varying susceptibility levels to this compound. [] Notably, the Wendeng population exhibited a 70.34-fold resistance compared to the susceptible strain. []

Q11: How does this compound compare in toxicity to beneficial insects like Coccinella septempunctata (Seven-spotted ladybug)?

A11: Studies show that this compound is relatively safe for Coccinella septempunctata. Its toxicity to this beneficial predator is classified as low compared to insecticides like alpha-cypermethrin and phoxim. []

Q12: What analytical techniques are commonly used for the detection and quantification of this compound residues?

A12: Several analytical methods have been employed for this compound analysis, including:

  • High-performance liquid chromatography (HPLC) [, , , , ]
  • Gas chromatography-mass spectrometry (GC-MS) []
  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) [, , ]

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